

Comparative Analysis of 7-Chloro-1H-indole-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-chloro-1H-indole-3-carbaldehyde

Cat. No.: B092057

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and synthesis of **7-chloro-1H-indole-3-carbaldehyde**, with a comparative look at its 5- and 6-chloro isomers.

Introduction

Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as chlorine, onto the indole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a detailed characterization of **7-chloro-1H-indole-3-carbaldehyde** and compares it with its commercially available and frequently studied isomers, 5-chloro-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde.

Physicochemical Characterization

The following tables summarize the key physicochemical and spectroscopic data for **7-chloro-1H-indole-3-carbaldehyde** and its positional isomers. This data is crucial for identification, purity assessment, and predicting reactivity.

Table 1: General and Physical Properties

Property	7-Chloro-1H-indole-3-carbaldehyde	5-Chloro-1H-indole-3-carbaldehyde	6-Chloro-1H-indole-3-carbaldehyde
CAS Number	1008-07-7[1]	827-01-0[2][3]	703-82-2[4][5]
Molecular Formula	C ₉ H ₆ CINO[1]	C ₉ H ₆ CINO[2][3]	C ₉ H ₆ CINO[4][5]
Molecular Weight	179.60 g/mol [1]	179.60 g/mol [2]	179.6 g/mol [4]
Appearance	Light yellow solid	White to yellow crystal or crystalline powder[3]	Not specified
Melting Point	Not explicitly found	213-216 °C[2][3]	210 °C[6]

Table 2: Spectroscopic Data

Spectrum Type	7-Chloro-1H-indole-3-carbaldehyde	5-Chloro-1H-indole-3-carbaldehyde	6-Chloro-1H-indole-3-carbaldehyde
¹ H NMR (DMSO-d ₆)	Data not explicitly found	Data not explicitly found	δ 12.32 (1H, br), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz)[6]
¹³ C NMR	Data not explicitly found	Data not explicitly found	Data not explicitly found
IR Spectroscopy	Data not explicitly found	Data not explicitly found	Data not explicitly found
Mass Spectrometry	Data not explicitly found	Data not explicitly found	Data not explicitly found

Note: While specific experimental spectra for **7-chloro-1H-indole-3-carbaldehyde** were not readily available in the searched literature, suppliers like BLD Pharm and Appchem indicate the availability of such data upon request.[7][8]

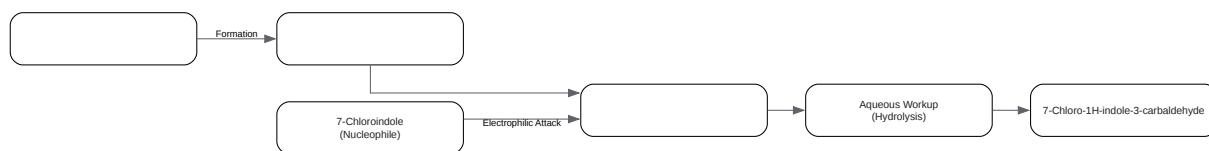
Experimental Protocols

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocycles like indoles.[\[9\]](#)[\[10\]](#) A general protocol, adapted from the synthesis of the 5-chloro isomer, is presented below.[\[11\]](#)

Synthesis of Chloro-1H-indole-3-carbaldehydes via Vilsmeier-Haack Reaction

This procedure describes a general method that can be adapted for the synthesis of **7-chloro-1H-indole-3-carbaldehyde** starting from 7-chloroindole.

Materials:


- Appropriate chloroindole (e.g., 7-chloroindole)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Water
- Ice
- Methanol (for recrystallization)

Procedure:

- In a flask, cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) to the cooled DMF while stirring to form the Vilsmeier reagent.
- To this mixture, add a solution of the corresponding chloroindole in DMF dropwise, maintaining a low temperature.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for a specified time to ensure the completion of the formylation.
- Cool the reaction mixture and then carefully quench it by pouring it into a mixture of ice and a sodium hydroxide solution.
- The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as methanol to yield the desired chloro-1H-indole-3-carbaldehyde.

Diagram 1: Vilsmeier-Haack Reaction Workflow

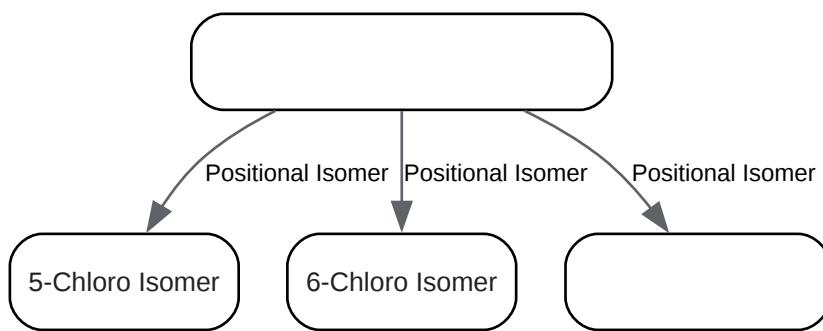
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **7-chloro-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Comparative Discussion

The position of the chlorine atom on the indole ring influences the electronic properties and, consequently, the reactivity and spectral characteristics of the molecule. While complete spectral data for the 7-chloro isomer is not publicly available, some general trends can be anticipated based on the data from the 5- and 6-chloro isomers and other substituted indoles.

The melting point of the 6-chloro isomer (210 °C) is notably higher than what might be expected for a simple organic molecule, and the 5-chloro isomer also has a high melting point


(213-216 °C), suggesting strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding and dipole-dipole interactions.

The ^1H NMR spectrum of the 6-chloro isomer shows characteristic signals for the indole protons. The broad singlet for the N-H proton at 12.32 ppm is typical. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nature of both the chlorine atom and the aldehyde group. A detailed comparison of the ^1H and ^{13}C NMR spectra of all three isomers would provide valuable insights into the electronic effects of the chlorine substituent at different positions.

Conclusion

7-Chloro-1H-indole-3-carbaldehyde, along with its 5- and 6-chloro isomers, are valuable synthons in medicinal and materials chemistry. This guide provides a foundational set of characterization data and a reliable synthetic protocol. For researchers requiring complete spectral data for the 7-chloro isomer, it is recommended to consult directly with chemical suppliers who indicate its availability. The comparative data presented herein should aid in the selection and application of the appropriate chloro-substituted indole-3-carbaldehyde for specific research and development needs.

Diagram 2: Logical Relationship of Isomers

[Click to download full resolution via product page](#)

Caption: Relationship between the target compound and its positional isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-chloro-1H-indole-3-carbaldehyde 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]
- 2. 5-氯吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. 6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. 1008-07-7|7-Chloro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. appchemical.com [appchemical.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]
- To cite this document: BenchChem. [Comparative Analysis of 7-Chloro-1H-indole-3-carbaldehyde and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092057#complete-characterization-data-for-7-chloro-1h-indole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com